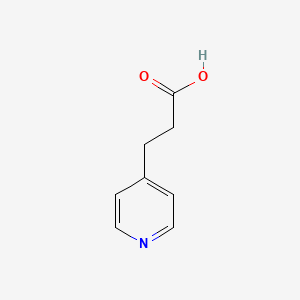
3-(Pyridin-4-yl)propanoic acid
Cat. No. B1267525
Key on ui cas rn:
6318-43-0
M. Wt: 151.16 g/mol
InChI Key: WSXGQYDHJZKQQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06967216B2
Procedure details


To a solution of ethyl 3-pyridin-4-ylpropanoate (Method 2; 103.1 g, 576 mmol) in water (400 ml) and ethanol (20 ml) at room temperature was added potassium hydroxide (60 g, 1600 mmol). After 18 hours hydrochloric acid (100 ml) was added to give a white solid. Yield 62.8 g (73%). NMR 8.38 (d, 2H), 7.21 (d, 2H), 2.70 (t, 2H), 2.52 (t, 2H); m/z 152.2.





Identifiers


|
REACTION_CXSMILES
|
C([NH:4][C:5]1[CH:17]=[CH:16][C:8]2SC3C=CC=[CH:12][C:11]=3[C:7]=2[CH:6]=1)(=O)C.[OH-:18].[K+].Cl.[OH2:21]>C(O)C>[N:4]1[CH:5]=[CH:6][C:7]([CH2:8][CH2:16][C:17]([OH:21])=[O:18])=[CH:11][CH:12]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
103.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)NC1=CC2=C(SC3=C2C=CC=C3)C=C1
|
|
Name
|
|
|
Quantity
|
60 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a white solid
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
N1=CC=C(C=C1)CCC(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
